BenchChemオンラインストアへようこそ!

8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Physicochemical profiling Lipophilicity Topological polar surface area

8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1291486-98-0) is a heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-a]pyridin-3-one core with an azepane-1-sulfonyl substituent at the 8-position. This compound belongs to a broader series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides that have been investigated as potential antimalarial agents.

Molecular Formula C12H16N4O3S
Molecular Weight 296.35 g/mol
CAS No. 1291486-98-0
Cat. No. B1524258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
CAS1291486-98-0
Molecular FormulaC12H16N4O3S
Molecular Weight296.35 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NNC3=O
InChIInChI=1S/C12H16N4O3S/c17-12-14-13-11-10(6-5-9-16(11)12)20(18,19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,14,17)
InChIKeyCOGOWFLGAIPYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1291486-98-0): Core Chemical Profile


8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1291486-98-0) is a heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-a]pyridin-3-one core with an azepane-1-sulfonyl substituent at the 8-position [1]. This compound belongs to a broader series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides that have been investigated as potential antimalarial agents [2]. Its molecular formula is C12H16N4O3S, with a molecular weight of 296.35 g/mol and a calculated XLogP3-AA of 0.6 [1]. It is commercially available from multiple vendors with purities typically ≥95% [1].

Why Generic Substitution Fails for 8-Azepanylsulfonyl Triazolopyridinones


Within the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one sulfonamide series, minor structural variations can lead to substantial shifts in biological activity profiles [2]. The reported antimalarial SAR indicates that altering the sulfonamide amine (e.g., azepane vs. piperidine) or the N2-substituent can drastically change IC50 values against Plasmodium falciparum [2]. The physicochemical properties are also altered; the seven-membered azepane ring in this compound provides a distinct steric footprint and lipophilicity profile (XLogP3-AA = 0.6, TPSA = 90.5 Ų) compared to its six-membered counterparts [1]. These differences affect binding pose, pharmacokinetics, and target engagement, meaning the compound cannot be assumed to be functionally interchangeable with close analogs bearing piperidine, pyrrolidine, or morpholine sulfonamides without head-to-head validation data [2].

Quantitative Comparative Evidence for 8-(Azepan-1-ylsulfonyl)triazolopyridin-3-one


Physicochemical Differentiation: Azepane vs. Piperidine Sulfonamide Topology

The target compound's azepane sulfonamide at position 8 provides a unique physicochemical signature distinct from the piperidine analog reported in the antimalarial series. The 7-membered azepane ring contributes to a larger steric bulk and solvation shell compared to the 6-membered piperidine [1]. The target compound XLogP3-AA is 0.6 and TPSA is 90.5 Ų [1]. In contrast, the corresponding 8-(piperidin-1-ylsulfonyl) analog (compound 6e in the referenced study) contains one less methylene unit, translating to a lower molecular volume and different lipophilicity, although its exact XLogP3-AA and TPSA were not reported in the MDPI study [2]. This topological difference is relevant because the reported antimalarial hit 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl) analog exhibited an IC50 of 4.98 μM [2], while the target compound bearing azepane (without N2-substituent) has no reported biological activity in the same assay.

Physicochemical profiling Lipophilicity Topological polar surface area

Antimalarial Activity Gap: Azepane vs. Piperidine Analogs

In a published 2020 study, a close analog 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (compound 6e) demonstrated in vitro antimalarial activity with an IC50 of 4.98 μM against P. falciparum 2/K (chloroquine-resistant strain) [1]. The target compound (8-azepane derivative, unsubstituted at N2) was not among the 25 synthesized hits and therefore lacks assay data in this model [1]. This absence of activity data for the azepane derivative, in a study where the piperidine analog with an N2-chlorobenzyl substituent showed moderate potency, defines a clear activity gap that a procurement officer should consider: the target compound may serve as a precursor for further N2-derivatization but cannot be assumed to possess comparable antiparasitic activity as-synthesized.

Antimalarial activity Plasmodium falciparum SAR

N2-Substitution Status and Its Impact on Biological Anchoring

All biologically active hits in the Karpina et al. 2020 study (e.g., compound 13a with IC50 = 2.24 μM; compound 6e with IC50 = 4.98 μM) contain an N2-benzyl or related substituent [2]. The target compound (unsubstituted at N2) lacks this key pharmacophoric feature that appeared essential for falcipain-2 binding interactions [2]. This class-level pattern indicates that the unsubstituted triazolopyridinone core is likely an intermediate requiring further derivatization, not an intrinsically active species. Its differentiation value therefore lies in its synthetic utility as a versatile intermediate for generating focused libraries rather than as a pre-optimized hit.

Medicinal chemistry Structure-activity relationship N2-substitution

Kinase Inhibitor Scaffold Potential: 8-Amino vs. 8-Sulfonamide Derivatives

The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core has been explored as a kinase inhibitor scaffold. Notably, 8-amino derivatives were developed as GSK-3 inhibitors, with compound 17c showing IC50 = 111 nM (enzyme) and EC50 = 1.78 μM (cell-based) [2]. The target compound replaces the 8-amino group with an 8-azepanylsulfonyl group, converting a hydrogen-bond donor/acceptor (NH2) into a bulky sulfonamide [1]. This fundamental switch may redirect target selectivity away from GSK-3 toward other kinases or protein-protein interaction targets. No head-to-head GSK-3 inhibition data exist for the target compound, but the scaffold class and substitution pattern suggest potential for distinct kinase profiling.

Kinase inhibition GSK-3 Scaffold hopping

Commercial Purity and Supply Status: A Procurement Benchmark

The compound is commercially available from several established chemical suppliers (e.g., Fluorochem, Apollo Scientific, VWR) with reported purities ≥95% . In contrast, the closest 8-piperidine analog (2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl) derivative) is not commercially listed as a stock item, requiring custom synthesis for procurement. The target compound's consistent availability and defined purity profile (95%+) facilitate rapid sourcing for research programs, whereas the comparator may involve synthesis lead times and additional characterization.

Commercial availability Purity Procurement

Optimal Application Scenarios for 8-(Azepan-1-ylsulfonyl)triazolopyridin-3-one


Late-Stage Diversification in Antimalarial Drug Discovery

The compound serves as an ideal intermediate for generating N2-substituted libraries targeting falcipain-2. The unsubstituted triazolopyridinone core allows alkylation with diverse benzyl halides, enabling SAR exploration based on the active piperidine analog (IC50 = 4.98 μM) [1]. Its commercial availability expedites library synthesis without the need for multi-step core construction .

Scaffold-Hopping for Kinase Inhibitor Programs

The 8-azepanylsulfonyl group represents a significant departure from the 8-amino GSK-3 inhibitor series (IC50 = 111 nM) [2]. This scaffold can be used to probe novel kinase targets, where the sulfonamide moiety may engage different hinge-binding or allosteric sites compared to the amino series [2].

Physicochemical Tool Compound for Solubility and Permeability Studies

With a calculated XLogP3-AA of 0.6 and TPSA of 90.5 Ų [3], the compound falls within favorable drug-like property space. It can be used as a reference compound to benchmark the permeability and solubility profiles of other triazolopyridine sulfonamides in pharmaceutical profiling assays.

Quote Request

Request a Quote for 8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.